molecular formula C11H13ClO3 B8282837 2-[3-(3-Chloropropoxy)phenyl]acetic acid

2-[3-(3-Chloropropoxy)phenyl]acetic acid

Cat. No.: B8282837
M. Wt: 228.67 g/mol
InChI Key: VGGGBJOBOYIJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-Chloropropoxy)phenyl]acetic acid is a chlorinated aromatic compound featuring a phenyl ring substituted with a 3-chloropropoxy group (–O–CH2CH2CH2Cl) at the meta-position and an acetic acid moiety (–CH2COOH) at the adjacent carbon. This structure confers unique physicochemical properties, such as moderate acidity (due to the carboxylic acid group) and lipophilicity (from the chlorinated alkoxy chain). The compound is primarily used in pharmaceutical and agrochemical research, particularly as a synthetic intermediate or a ligand in drug discovery . Its synthesis typically involves coupling 3-(3-chloropropoxy)phenol with bromoacetic acid derivatives under basic conditions, followed by hydrolysis to yield the free acid .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

2-[3-(3-chloropropoxy)phenyl]acetic acid

InChI

InChI=1S/C11H13ClO3/c12-5-2-6-15-10-4-1-3-9(7-10)8-11(13)14/h1,3-4,7H,2,5-6,8H2,(H,13,14)

InChI Key

VGGGBJOBOYIJBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCl)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional attributes of 2-[3-(3-chloropropoxy)phenyl]acetic acid can be compared to several analogs, including substituted phenoxyacetic acids, chlorophenylacetic acids, and ester derivatives. Key comparisons are outlined below:

Chlorophenoxyacetic Acids
Compound Name Molecular Formula Molecular Weight CAS Number Substituents Melting Point (°C) Key Differences
This compound C11H13ClO4 244.67 N/A –OCH2CH2CH2Cl at meta; –CH2COOH Not reported Flexible 3-chloropropoxy chain
4-Chlorophenoxyacetic acid C8H7ClO3 186.59 122-88-3 –OCH2COOH at para; –Cl 157–159 Rigid para-substitution; higher acidity
2-(4-Chlorophenoxy)-2-methylpropanoic acid C10H11ClO3 214.65 N/A –OCH(CH3)COOH at para; –Cl 118–119 Branched alkyl chain; lower water solubility

Key Findings :

Chlorophenylacetic Acids
Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Applications
This compound C11H13ClO4 244.67 N/A –OCH2CH2CH2Cl; –CH2COOH Pharmaceutical intermediates
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid C15H13ClO3 276.71 1345472-32-3 –Cl, –OCH3 on biphenyl; –CH2COOH Anticancer research
4-Chlorophenylacetic acid C8H7ClO2 170.60 2444-36-2 –Cl at para; –CH2COOH Herbicide precursor

Key Findings :

  • Electronic Effects: The electron-withdrawing chloro group in the target compound decreases the pKa of the carboxylic acid (increasing acidity) compared to non-chlorinated analogs, influencing its reactivity in esterification or amidation reactions .
  • Biological Activity : Biphenyl analogs like 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid exhibit enhanced anticancer activity due to extended π-conjugation, whereas the target compound’s shorter chain limits such interactions .
Ester Derivatives
Compound Name Molecular Formula Molecular Weight CAS Number Functional Group Stability
[3-(3-Chloropropoxy)phenyl]acetic acid tert-butyl ester C15H21ClO4 300.77 2230826-27-2 –COO-tert-butyl High hydrolytic stability
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate C12H14ClNO6 303.69 N/A –COOCH3; –NO2 Labile under basic conditions

Key Findings :

  • Stability : Ester derivatives of the target compound, such as the tert-butyl ester, show superior stability in storage compared to methyl esters, which are prone to hydrolysis.
  • Synthetic Utility : The tert-butyl ester is a preferred protecting group in multistep syntheses due to its resistance to acidic and oxidative conditions.

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